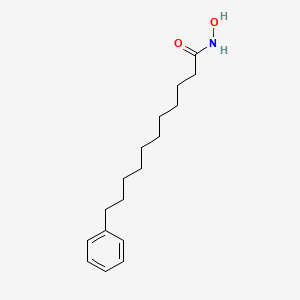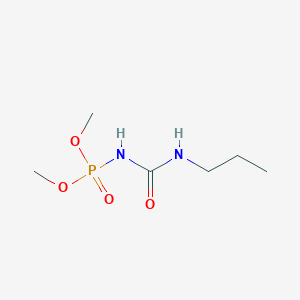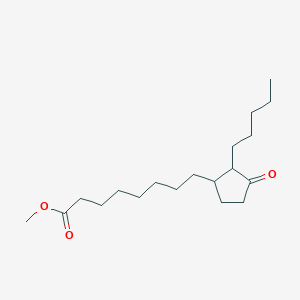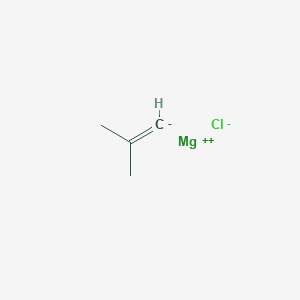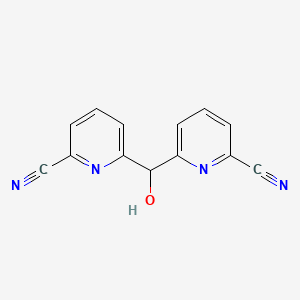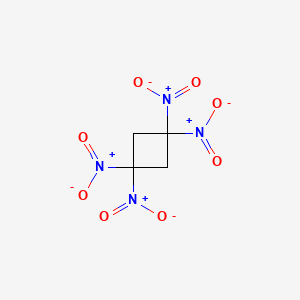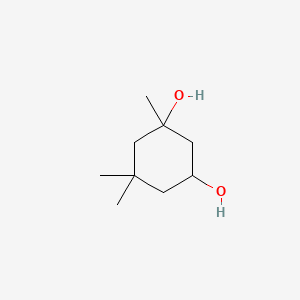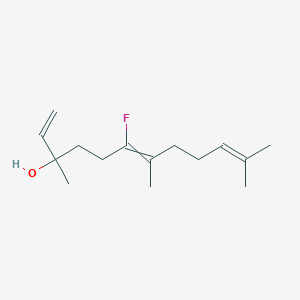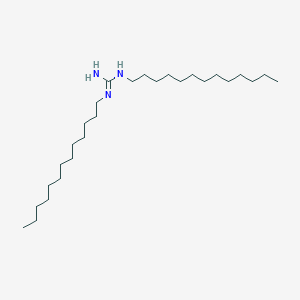
N,N''-Ditridecylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’'-Ditridecylguanidine: is an organic compound belonging to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. N,N’'-Ditridecylguanidine, in particular, is characterized by its long alkyl chains, which impart unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Ditridecylguanidine typically involves the reaction of guanidine with tridecylamine. One common method is the guanylation of tridecylamine using a guanylation reagent such as cyanamide in the presence of a catalyst like scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium .
Industrial Production Methods: Industrial production of N,N’'-Ditridecylguanidine may involve a one-pot synthesis approach, where N-chlorophthalimide, isocyanides, and amines are reacted sequentially. This method provides efficient access to diverse guanidines with high yields .
Chemical Reactions Analysis
Types of Reactions: N,N’'-Ditridecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: N,N’'-Ditridecylguanidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonates are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N’'-Ditridecylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’'-Ditridecylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of reaction intermediates and products.
Comparison with Similar Compounds
N,N’-Diphenylguanidine: Used as an accelerator in the vulcanization of rubber.
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis.
Uniqueness: N,N’'-Ditridecylguanidine is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in industrial applications where such properties are desired.
Conclusion
N,N’'-Ditridecylguanidine is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Properties
CAS No. |
112960-65-3 |
|---|---|
Molecular Formula |
C27H57N3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
1,2-di(tridecyl)guanidine |
InChI |
InChI=1S/C27H57N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H3,28,29,30) |
InChI Key |
SFUCUJZFICCPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=NCCCCCCCCCCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


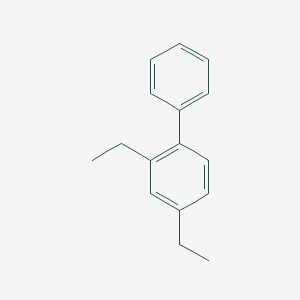
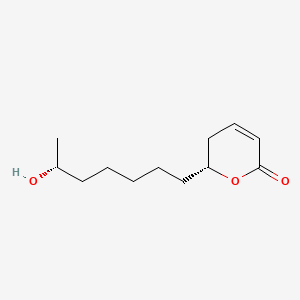
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

